molecular formula C22H35NO4S B10782310 Fenclexonium metilsulfate CAS No. 30817-43-7

Fenclexonium metilsulfate

Katalognummer B10782310
CAS-Nummer: 30817-43-7
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: DPQPWAGLQYSJRP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenclexonium Metilsulfate is a chemical compound with the molecular formula C22H35NO4S. It is known for its unique structure, which includes a piperidinium core substituted with a cyclohexenyl and phenylpropyl group, and a methyl sulfate counterion . This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fenclexonium Metilsulfate typically involves the reaction of 1-methylpiperidine with 3-(1-cyclohexen-1-yl)-3-phenylpropyl chloride in the presence of a base to form the intermediate 1-[3-(1-cyclohexen-1-yl)-3-phenylpropyl]-1-methylpiperidinium chloride. This intermediate is then treated with methyl sulfate to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Fenclexonium Metilsulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.

Wissenschaftliche Forschungsanwendungen

Fenclexonium Metilsulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Fenclexonium Metilsulfate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Similar Compounds:

  • Cyclohexylphenylpropylpiperidinium Chloride
  • Phenylpropylmethylpiperidinium Sulfate

Comparison: this compound is unique due to its specific substitution pattern and the presence of a methyl sulfate counterion. This gives it distinct chemical and physical properties compared to similar compounds. For example, its solubility, reactivity, and biological activity may differ significantly from those of its analogs .

Eigenschaften

CAS-Nummer

30817-43-7

Molekularformel

C22H35NO4S

Molekulargewicht

409.6 g/mol

IUPAC-Name

1-[3-(cyclohexen-1-yl)-3-phenylpropyl]-1-methylpiperidin-1-ium;methyl sulfate

InChI

InChI=1S/C21H32N.CH4O4S/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;1-5-6(2,3)4/h2,5-6,11-13,21H,3-4,7-10,14-18H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

DPQPWAGLQYSJRP-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1(CCCCC1)CCC(C2=CCCCC2)C3=CC=CC=C3.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.